

# Application Notes and Protocols for Ningetinib Tosylate Sensitive Cell Lines

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Compound of Interest		
Compound Name:	Ningetinib Tosylate	
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## Introduction

Ningetinib Tosylate (also known as CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It primarily targets hepatocyte growth factor receptor (c-Met), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL receptor tyrosine kinase.[1][2] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, such as the AKT, ERK1/2, and STAT5 pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and survival.[1][3] This multitargeted approach makes Ningetinib Tosylate a promising therapeutic agent for various cancers where these signaling pathways are dysregulated. These application notes provide a summary of cell lines sensitive to Ningetinib Tosylate, detailed protocols for assessing cellular sensitivity, and diagrams of the relevant signaling pathways and experimental workflows.

# Sensitive Cell Lines and IC50 Values

**Ningetinib Tosylate** has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with dysregulated c-Met or FMS-like tyrosine kinase 3 (FLT3) signaling. The half-maximal inhibitory concentration (IC50) values for Ningetinib (CT053, free base) in various cancer cell lines are summarized below.





Table 1: In Vitro Anti-proliferative Activity of Ningetinib

in Gastric Cancer Cell Lines

Cell Line	c-Met Gene Copy Number	IC50 (µM)
SNU-5	4.3	0.04
MKN45	13.9	0.06
KATO-II	6.7	0.22
SNU-620	5.2	0.38
GTL-16	21.4	0.42
OCUM-2M	10.1	0.69
Hs746T	10.1	1.13
NUGC-4	2.5	1.94
BGC-823	2.5	3.32
SGC-7901	2.5	4.16
MKN28	2.5	5.21
AGS	2.5	6.13
HGC-27	2.5	7.89

Data adapted from the supplementary materials of "Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors".

**Table 2: In Vitro Anti-proliferative Activity of Ningetinib** 

in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line	FLT3 Status	IC50 (nM)
MV4-11	FLT3-ITD	1.64
MOLM13	FLT3-ITD	3.56



Data from "Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia".[3]

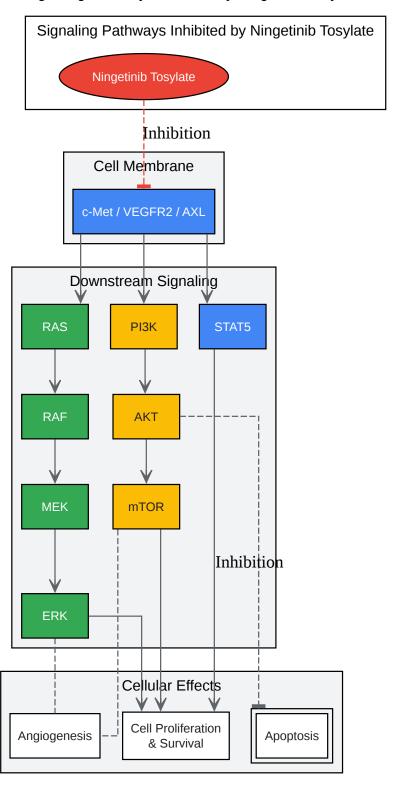
#### Note on NSCLC and Glioblastoma Cell Lines:

While **Ningetinib Tosylate** has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and has shown efficacy in a U87MG glioblastoma xenograft model, specific IC50 values for a broad panel of these cell lines are not readily available in the public domain.[2] However, given its potent inhibition of c-Met, AXL, and VEGFR2, it is anticipated that NSCLC and glioblastoma cell lines with amplification or overexpression of these kinases would be sensitive to **Ningetinib Tosylate**. For instance, the glioblastoma cell line A-172, which is stimulated by the AXL ligand Gas6, and lung cancer cell lines with c-Met activation, may serve as relevant models for investigation.[4]

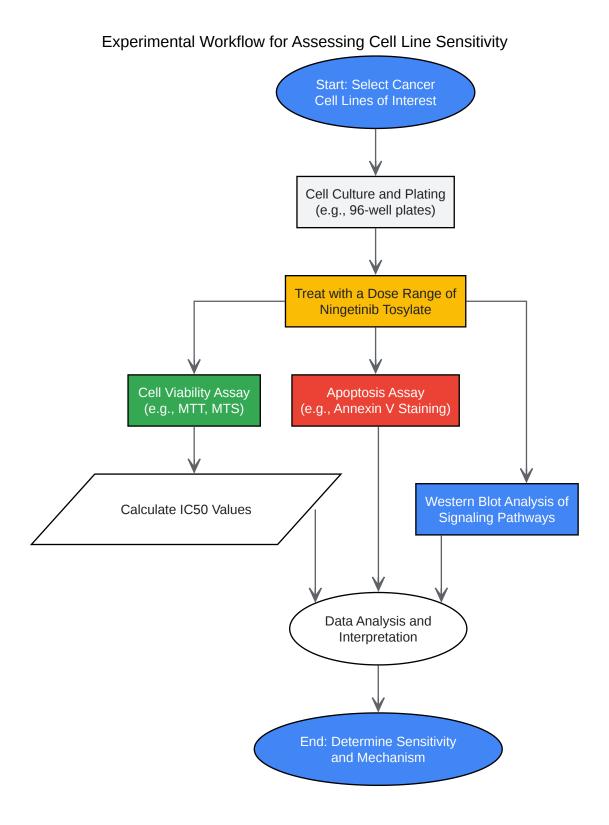
Signaling Pathways and Experimental Workflow Signaling Pathway Targeted by Ningetinib Tosylate



#### Signaling Pathways Inhibited by Ningetinib Tosylate







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## References

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